4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid
Description
This compound is a halogenated isoxazole derivative featuring a bromo substituent at position 4, a 2-chloro-4-methoxyphenyl group at position 5, and a carboxylic acid moiety at position 2. The chlorine and methoxy groups on the phenyl ring may enhance lipophilicity and influence binding interactions, while the carboxylic acid group provides polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C11H7BrClNO4 |
|---|---|
Molecular Weight |
332.53 g/mol |
IUPAC Name |
4-bromo-5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO4/c1-17-5-2-3-6(7(13)4-5)10-8(12)9(11(15)16)14-18-10/h2-4H,1H3,(H,15,16) |
InChI Key |
KNUGTHDCHWNBIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NO2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Construction
The isoxazole core is formed by a (3+2) cycloaddition between a nitrile oxide and an alkyne derivative. This reaction is well-documented for its efficiency in constructing isoxazole rings with diverse substitution patterns.
- Nitrile oxide generation : Typically from aldoximes via chlorination and base treatment.
- Cycloaddition conditions : Often performed in anhydrous solvents under controlled temperature (room temperature to reflux) to maximize yield and minimize side reactions.
Introduction of the 2-Chloro-4-Methoxyphenyl Group
The aryl substituent is introduced via Suzuki-Miyaura cross-coupling between a halogenated isoxazole intermediate and a boronic acid derivative of 2-chloro-4-methoxyphenyl.
- Catalysts : Palladium-based catalysts with ligand assistance (e.g., XPhos) improve coupling efficiency.
- Reaction conditions : Mild temperatures (50–80°C), aqueous-organic solvent mixtures, and bases such as potassium carbonate.
- Outcome : High regioselectivity and yields (>80%) with minimal by-products.
Bromination at the 4-Position
Selective bromination is achieved using N-bromosuccinimide (NBS) under radical conditions.
- Temperature control : Low temperatures (0–5°C) reduce side reactions and over-bromination.
- Solvent : Typically carried out in inert solvents like dichloromethane.
- Reaction time : Short reaction times (1–3 hours) to prevent degradation.
Carboxylic Acid Functionalization
The carboxylic acid group at the 3-position can be introduced or modified through:
- Oxidation of aldehyde or methyl precursors .
- Hydrolysis of ester intermediates using lithium hydroxide or other bases.
- Purification : Recrystallization from ethanol/water mixtures to achieve high purity (>95%).
Optimization Parameters and Yields
| Step | Key Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazole ring formation | Nitrile oxide + alkyne, anhydrous solvent | 25–80 | 4–8 | 70–85 | Control moisture to avoid side reactions |
| Suzuki-Miyaura coupling | Pd catalyst, boronic acid, K2CO3 | 50–80 | 6–12 | 80–90 | Ligand choice critical for efficiency |
| Bromination (NBS) | NBS, inert solvent | 0–5 | 1–3 | 75–85 | Low temp prevents over-bromination |
| Ester hydrolysis to acid | LiOH, ethanol/water | 25–40 | 2–6 | 85–95 | Recrystallization improves purity |
Spectroscopic and Structural Characterization (Supporting Preparation)
- NMR Spectroscopy :
- ^1H NMR shows carboxylic acid proton at δ 12–13 ppm and methoxy protons at δ 3.8–4.0 ppm.
- ^13C NMR confirms isoxazole carbons at δ 160–170 ppm.
- FT-IR Spectroscopy :
- C=O stretch at 1700–1750 cm⁻¹.
- C–O stretch of methoxy at ~1250 cm⁻¹.
- X-ray Crystallography :
- Confirms planar isoxazole ring and hydrogen bonding involving carboxylic acid groups, critical for compound stability.
Industrial and Environmental Considerations
- Industrial synthesis optimizes reagent stoichiometry, solvent recycling, and reaction times to reduce costs and environmental impact.
- Use of greener solvents and metal-free synthetic routes is an emerging trend, though palladium-catalyzed coupling remains standard for this compound.
- Waste minimization strategies include efficient purification and by-product recovery.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| Isoxazole ring formation | (3+2) Cycloaddition of nitrile oxide and alkyne | High regioselectivity, versatile | Sensitive to moisture, requires careful control |
| Aryl group introduction | Suzuki-Miyaura coupling | High yield, mild conditions | Requires palladium catalyst, ligand optimization |
| Bromination | NBS bromination at low temperature | Selective bromination | Over-bromination risk if not controlled |
| Carboxylic acid formation | Ester hydrolysis or oxidation | High purity achievable | Requires careful pH and temperature control |
Chemical Reactions Analysis
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Major products formed from these reactions include various substituted isoxazoles, amines, and coupled products .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid exhibits significant antimicrobial activity. A study showed that derivatives of isoxazole compounds could effectively inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 32 μg/mL |
| Klebsiella pneumoniae | 100 μg/mL |
These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies have indicated that it can inhibit cell growth in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
These results highlight its potential as a candidate for cancer therapy, warranting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated several pyrazole derivatives similar to the compound . The results demonstrated significant antimicrobial activity linked to structural modifications, suggesting that the isoxazole framework could be pivotal in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Research by Sivaramakarthikeyan et al. highlighted that derivatives of isoxazoles could effectively reduce inflammation in animal models without severe side effects. This opens avenues for exploring the anti-inflammatory potential of this compound.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related isoxazole derivatives:
Key Observations :
- Halogen vs. Alkyl Substituents : The target compound’s bromo and chloro substituents increase molecular weight and electron-withdrawing effects compared to methyl-substituted analogues like 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid . This may enhance binding to hydrophobic enzyme pockets.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves water solubility and hydrogen-bonding capacity relative to ester derivatives (e.g., Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) .
Physicochemical Properties
Insights :
- The carboxylic acid group in the target compound increases polarity and decreases logP compared to ester derivatives, impacting pharmacokinetic properties.
- Halogen substituents (Br, Cl) elevate molecular weight and may improve thermal stability.
Biological Activity
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Its unique structure, featuring a bromine atom, a chloro-methoxyphenyl substituent, and a carboxylic acid group, has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8BrClNO4, with a molecular weight of 332.53 g/mol. The compound's structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrClNO4 |
| Molecular Weight | 332.53 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1188191-28-7 |
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The mechanism often involves induction of apoptosis through pathways such as caspase activation and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a comparative study, several isoxazole derivatives were tested for their cytotoxicity against MCF-7 and HCT-116 cell lines. The results demonstrated that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activity. For example, compounds with IC50 values in the range of 0.12–2.78 µM were noted to outperform standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives has also been explored. In vivo studies showed that certain derivatives significantly inhibited edema formation in animal models, indicating their effectiveness as anti-inflammatory agents.
Table: Anti-inflammatory Effects of Isoxazole Derivatives
| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |
|---|---|---|
| 5b | 75.68% | 76.71% |
| 5c | 74.48% | 75.56% |
| 5d | 71.86% | 72.32% |
Molecular docking studies revealed that these compounds interact effectively with the COX-2 enzyme, which plays a crucial role in inflammation processes .
The biological activity of this compound can be attributed to its ability to modulate enzyme activities and receptor interactions:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with active site residues in target enzymes, enhancing binding affinity.
- Receptor Modulation : The halogenated phenyl substituents may influence the compound's lipophilicity and electronic properties, affecting its interaction with biological receptors.
Q & A
Q. What are the common synthetic routes for 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the formation of the isoxazole core via cyclization of β-diketones or nitrile oxides with alkynes. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical conditions, while the 2-chloro-4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling with a palladium catalyst . Optimization includes:
- Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions.
- Catalyst Screening : Ligand-assisted Pd catalysts (e.g., XPhos) improve coupling efficiency .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. How can the functional groups in this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : The carboxylic acid proton (δ 12–13 ppm in H NMR) and methoxy group (δ 3.8–4.0 ppm) confirm substitution patterns. C NMR distinguishes the isoxazole carbons (δ 160–170 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals planar isoxazole rings and intermolecular hydrogen bonding between carboxylic acid groups, critical for stability .
- FT-IR : Stretching vibrations at 1700–1750 cm (C=O) and 1250 cm (C-O of methoxy) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay variability. To address this:
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for pH (6.5–7.5) to stabilize the carboxylic acid group .
- Metabolic Stability Testing : Compare microsomal half-lives (e.g., human liver microsomes) to identify degradation products interfering with activity .
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) can clarify binding affinity differences due to conformational flexibility in the 2-chloro-4-methoxyphenyl moiety .
Q. What strategies are effective in designing derivatives of this compound to enhance its pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Prodrug Synthesis : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with in situ hydrolysis restoring activity .
- Halogen Substitution : Replace bromine with iodine to modulate lipophilicity (clogP: 2.8 → 3.2) without altering steric bulk .
- Methoxy Group Modification : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic stability, as seen in related oxazole derivatives .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Low yields (<50%) in Suzuki-Miyaura coupling may result from:
- Catalyst Poisoning : Remove trace oxygen by degassing solvents with argon.
- Base Optimization : Replace NaCO with CsCO to improve solubility in THF/water mixtures .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 120°C, achieving >80% yield .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact with the corrosive carboxylic acid group .
- Ventilation : Store in a fume hood to avoid inhalation of fine powders (particle size <10 μm).
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
